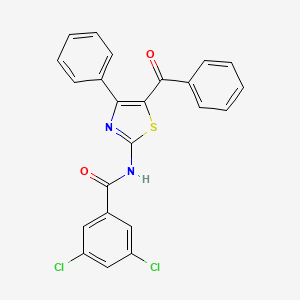

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide

Description

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14Cl2N2O2S/c24-17-11-16(12-18(25)13-17)22(29)27-23-26-19(14-7-3-1-4-8-14)21(30-23)20(28)15-9-5-2-6-10-15/h1-13H,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWMDZZXEKMAMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the benzoyl and dichlorobenzamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazole-based compounds can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger and Apergillus oryzae . The mechanism of action is believed to involve interference with microbial cell wall synthesis and function.

1.2 Anticancer Properties

Thiazole derivatives have been investigated for their anticancer potential. Compounds similar to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide have been reported to induce apoptosis in cancer cells. The thiazole ring is often involved in the modulation of various biological pathways that are crucial for cancer cell proliferation and survival .

1.3 Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor in various biochemical pathways. For example, thiazole derivatives can act as inhibitors of certain kinases involved in cancer progression, thereby providing a potential therapeutic avenue for targeted cancer therapies .

Materials Science

2.1 Organic Electronics

This compound can be utilized in the development of organic electronic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiazole moiety contributes to the charge transport properties necessary for efficient device performance .

2.2 Polymer Chemistry

In polymer science, thiazole-containing compounds are explored for their ability to enhance the thermal stability and mechanical properties of polymers. By incorporating such compounds into polymer matrices, researchers aim to develop materials with improved durability and resistance to environmental factors .

Agricultural Chemistry

3.1 Pesticidal Activity

This compound has been studied for its potential use as a pesticide or herbicide. Its structure allows it to interact with specific biological pathways in pests, leading to effective pest management strategies without harming non-target organisms .

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

The target compound shares structural similarities with several thiazole and thiadiazole derivatives reported in the literature. Key analogs include:

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )

- Structural Differences : Replaces the thiazole core with a thiadiazole ring and introduces an isoxazole substituent.

- Impact on Properties : The isoxazole group may alter electronic properties, reducing lipophilicity compared to the benzoyl group in the target compound.

- Synthesis Yield : 70% via hydroxylamine hydrochloride reaction .

N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide ()

- Structural Differences : Substitutes the benzoyl group at position 5 with a bromine atom and adds a hydroxyl group to the benzamide moiety.

Substituent Effects on Physicochemical Properties

Table 1: Comparison of Key Physical and Spectroscopic Data

Key Observations :

- Melting Points : Higher melting points (e.g., 290°C for 8a) correlate with increased molecular rigidity due to acetyl and pyridinyl substituents .

- IR Spectroscopy : The target compound’s C=O stretches (~1600–1700 cm⁻¹) are consistent with analogs like 6 and 8a, which show peaks at 1605–1679 cm⁻¹ .

- Lipophilicity : The 3,5-dichloro substitution in the target compound likely increases lipophilicity compared to nitro or hydroxyl groups in analogs from .

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, particularly in antimicrobial and anticancer research.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the thiazole ring and subsequent benzoylation. The general synthetic route is outlined below:

- Formation of Thiazole Ring : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

- Benzoylation : The thiazole intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Candida albicans. The compound's mechanism of action appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

| Microorganism | Activity |

|---|---|

| Escherichia coli | Inhibitory |

| Staphylococcus aureus | Inhibitory |

| Aspergillus niger | Inhibitory |

| Candida albicans | Inhibitory |

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structural features contribute to its ability to interact with cellular targets involved in cancer progression.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers at the M.S. University of Baroda evaluated the antibacterial activity of several thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 1 µg/mL when tested using the cup plate method .

- Anticancer Mechanism Investigation : Another study focused on the anticancer properties of this compound revealed that it effectively induced apoptosis in human cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins .

Molecular Mechanisms

The biological activity of this compound is attributed to its ability to bind with specific biomolecules and enzymes. The thiazole moiety plays a crucial role in its interaction with target proteins, leading to inhibition or activation of key cellular functions.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide?

Answer:

The compound can be synthesized via a multi-step protocol:

Intermediate formation : React substituted anilines with sodium cyanate in acetic acid to generate N-substituted phenylurea intermediates.

Acylation : Treat the intermediate with 3,5-dichlorobenzoyl chloride (or similar acylating agents) under reflux conditions in anhydrous solvents (e.g., THF or DCM) to form the target benzamide derivative.

Purification : Use column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) to isolate the product.

Key spectral validation includes IR absorption for NH (~3223 cm⁻¹) and C=O (1671–1620 cm⁻¹) groups, alongside ^1H NMR signals for aromatic protons and NH exchangeable peaks (~11.0 ppm) .

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:

- IR Spectroscopy : Identify characteristic stretches for NH (3223 cm⁻¹), C=O (1671–1620 cm⁻¹), and aromatic C-Cl (750–550 cm⁻¹).

- ^1H NMR : Look for aromatic proton signals (δ 7.0–8.5 ppm) and exchangeable NH peaks (~11.0 ppm in DMSO-d₆).

- Elemental Analysis : Validate molecular formula (e.g., C₂₁H₁₃Cl₂N₂O₂S) with <0.4% deviation in C, H, N content .

Advanced: What computational tools are suitable for analyzing its electronic properties?

Answer:

- Multiwfn : Perform topology analysis of electron density to map electrostatic potential (ESP) and localize reactive sites (e.g., electrophilic Cl atoms). Use the built-in graphical module to visualize bond critical points (BCPs) and Laplacian profiles .

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict charge transfer interactions .

Advanced: How to resolve discrepancies in crystallographic data during structure refinement?

Answer:

- SHELXL : Refine against high-resolution X-ray data using restraints for disordered regions (e.g., thiazole ring). Apply TWIN/BASF commands for twinned crystals.

- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and R1/wR2 convergence criteria (<5% difference) .

Basic: What experimental designs are effective for assessing insecticidal activity?

Answer:

-

Bioassay Setup : Test against target organisms (e.g., Aulacaspis tubercularis) at concentrations of 100–500 ppm.

-

Mortality Metrics : Calculate corrected mortality (%) using Abbott’s formula:

Monitor daily to determine the initial death date (CID) and LC₅₀ via Probit analysis .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?

Answer:

- Modification Strategies : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzoyl moiety to enhance electrophilicity.

- Activity Correlation : Compare IC₅₀ values against analogs (e.g., 3,5-dinitrobenzamide derivatives) using regression models.

- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., acetylcholinesterase) with RMSD <2.0 Å .

Advanced: How to address spectral contradictions (e.g., unexpected NMR shifts) during characterization?

Answer:

- Dynamic Effects : Check for tautomerism (e.g., thiazole ring proton exchange) via variable-temperature NMR.

- Impurity Profiling : Use LC-MS (ESI+) to detect acylated byproducts (e.g., dichlorobenzoyl chloride adducts) with m/z ±15 ppm accuracy .

Basic: What safety precautions are critical when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.